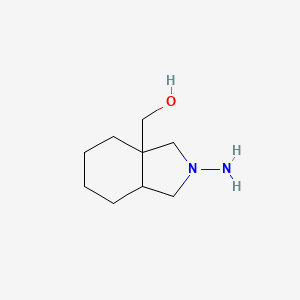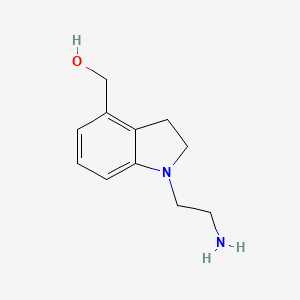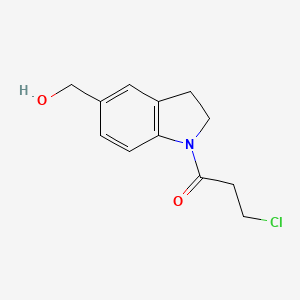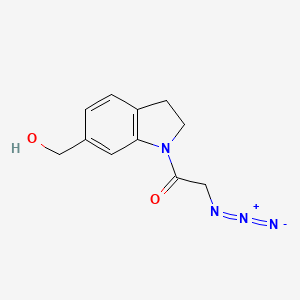
Ethyl 6-(pyridin-3-yl)pyridazine-4-carboxylate
Overview
Description
Ethyl 6-(pyridin-3-yl)pyridazine-4-carboxylate (EPPC) is a synthetic compound composed of ethyl, pyridine, pyridazine and carboxylic acid groups. It is a member of the pyridazine family and is used in a variety of scientific research applications. EPPC has been studied for its potential to be used as a therapeutic agent and in laboratory experiments.
Scientific Research Applications
Organic Synthesis Methodologies
Research has demonstrated the utility of related ethyl carboxylate compounds in organic synthesis, particularly in the creation of highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation processes. This methodology provides access to ethyl 6-substituted tetrahydro-pyridine-3-carboxylates with excellent yields and regioselectivity, offering a versatile tool for constructing complex nitrogen-containing heterocycles (Xue-Feng Zhu et al., 2003).
Antimicrobial Evaluation
Ethyl carboxylate derivatives have also been evaluated for their antimicrobial properties. For instance, the synthesis and antimicrobial evaluation of new pyrimidine derivatives, including pyridazine-based compounds, have been reported. These studies highlight the potential of such compounds in developing novel antimicrobial agents (A. Farag et al., 2008).
Novel Heterocyclic Compounds
The reactivity of ethyl α-carbamoyl derivatives towards active methylene reagents has been explored to yield pyran, pyridine, and pyridazine derivatives. Such research underlines the flexibility of ethyl carboxylate compounds in synthesizing polyfunctionally substituted heterocycles, contributing to the field of heterocyclic chemistry with potential applications in drug discovery and material science (R. Mohareb et al., 2004).
Synthesis of Selenolo[2,3-b]pyridine Derivatives
The synthesis of ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate showcases the application of related compounds in creating selenolo[2,3-b]pyridine derivatives with significant antioxidant activity. Such studies open new avenues for the synthesis of selenium-containing heterocycles with potential biological activities (R. Zaki et al., 2017).
properties
IUPAC Name |
ethyl 6-pyridin-3-ylpyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-2-17-12(16)10-6-11(15-14-8-10)9-4-3-5-13-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFFVUAMQAOYNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(pyridin-3-yl)pyridazine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-1-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1493172.png)
![6-(thiophen-2-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde](/img/structure/B1493174.png)
![6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493175.png)
![6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carbaldehyde](/img/structure/B1493177.png)








![3a-(Methoxymethyl)octahydrocyclopenta[c]pyrrole](/img/structure/B1493191.png)
